molecular formula C25H26O6 B157476 Isoerysenegalensein E CAS No. 478158-77-9

Isoerysenegalensein E

Cat. No. B157476
M. Wt: 422.5 g/mol
InChI Key: MHYBVRYBSLBMGT-UHFFFAOYSA-N
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Description

Isoerysenegalensein E is a natural product found in Erythrina lysistemon, Millettia pachycarpa, and Erythrina variegata . It has the molecular formula C25H26O6 .


Molecular Structure Analysis

Isoerysenegalensein E has a molecular weight of 422.5 g/mol . Its IUPAC name is 5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one . The molecule contains a total of 59 bonds, including 33 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 1 hydroxyl group, and 3 aromatic hydroxyls .


Physical And Chemical Properties Analysis

Isoerysenegalensein E has a molecular weight of 422.5 g/mol, an XLogP3-AA of 5.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 422.17293854 g/mol, a monoisotopic mass of 422.17293854 g/mol, a topological polar surface area of 107 Ų, a heavy atom count of 31, a formal charge of 0, and a complexity of 728 .

Scientific Research Applications

Apoptotic Induction in Leukemia Cells

Isoerysenegalensein E has demonstrated significant cytotoxicity against human leukemia HL-60 cells. It induces apoptosis in these cells via the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction (Ito et al., 2006).

Anti-Estrogenic Activity

This compound exhibits notable anti-estrogenic activity. It's comparable to 4-hydroxytamoxifen, a typical estrogen receptor (ER) antagonist. Isoerysenegalensein E's anti-estrogenic effect is substantial and suggests a potential application in managing estrogen-responsive diseases (Okamoto et al., 2006).

Identification in Various Plants

Isoerysenegalensein E has been identified in several plant species, such as Erythrina lysistemon and Erythrina caffra, adding to the understanding of the flavonoid profiles of these plants. This contributes to the broader knowledge of plant biochemistry and potential pharmacological applications (El-Masry et al., 2002); (Desta & Majinda, 2014).

properties

IUPAC Name

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYBVRYBSLBMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoerysenegalensein E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
V Kuete, LP Sandjo, GMN Kwamou, B Wiench… - Phytomedicine, 2014 - Elsevier
… Isoflavonoids isolated from Millettia taiwaniana such as furowanin A, warangalone, isoerysenegalensein E, and euchrenone b10 also showed significant cytotoxicity against HL-60 cells …
Number of citations: 78 www.sciencedirect.com
C Ito, T Murata, M Itoigawa, K Nakao… - Planta …, 2006 - thieme-connect.com
… In conclusion, it was found that furowanin-A (2), warangalone (3), and isoerysenegalensein-E (4), isolated from the leaves of M. taiwaniana, are able to induce apoptosis in HL-60 cells, …
Number of citations: 42 www.thieme-connect.com
Y Okamoto, A Suzuki, K Ueda, C Ito… - Journal of health …, 2006 - jstage.jst.go.jp
… The IC50 values (concentration required for 50% inhibition of 1 nM E2 activity) of 6,8-diprenylorobol, isoerysenegalensein E and furowanin A were 3.2, 6.1 and 20 µM, respectively. …
Number of citations: 59 www.jstage.jst.go.jp
S El-Masry, ME Amer, MS Abdel-Kader, HH Zaatout - Phytochemistry, 2002 - Elsevier
… to position 8 and 3 was identified as 5, 7, 4′-trihydroxy-8-(3‴-methylbut-2‴-enyl)-6-(2″-hydroxy-3″-methylbut-3″enyl) isoflavone and was given the name isoerysenegalensein E. …
Number of citations: 84 www.sciencedirect.com
L Xiaoli, W Naili, WM Sau, ASC Chen… - Chemical and …, 2006 - jstage.jst.go.jp
… Sephadex LH-20 and ODS of the fraction yielded pure compounds 1—4 together with seven known compounds, which were identified as euchrenone b10 (5),6) isoerysenegalensein E …
Number of citations: 50 www.jstage.jst.go.jp
ZY Desta, RRT Majinda - Natural Product Communications, 2014 - journals.sagepub.com
… caffra Thunb., along with eight known compounds, namely, alpinumisoflavone (4), isoerysenegalensein E (5), β-amyrin (6), oleanolic acid (7), octacosyl-E-ferulate (8), triacontyl-4-…
Number of citations: 7 journals.sagepub.com
B Roy, RR Bharti - … in Pharmaceutical Biotechnology: Recent Progress and …, 2020 - Springer
Plants and plant products are constituent parts of the inventory of drugs since time immemorial. Millettia pachycarpa (Family: Fabaceae) is widely seen in India, Bangladesh, Bhutan, …
Number of citations: 2 link.springer.com
B Roy, K Lalchhandama, B Dutta - Pharmacognosy Magazine, 2008 - researchgate.net
… E, isoerysenegalensein E, 6,8-diprenylorobol, furowanin A and auriculasin from the leaves were all determined to have antiestrogenic activity (8,9). Three novel isoflavonoids, named …
Number of citations: 34 www.researchgate.net
JW Lim, YH Jo, JS Choi, MK Lee, KY Lee, SY Kang - Molecules, 2021 - mdpi.com
… 6,8-diprenylgenistein (4) and isoerysenegalensein E (7), the most … isoerysenegalensein E (7) also exhibited excellent antibacterial activity, it was confirmed that isoerysenegalensein E (…
Number of citations: 8 www.mdpi.com
K Lalchhandama - International Journal of Pharmaceutical Sciences and …, 2011 - Citeseer
… A number of novel bioactive compounds is identified from the plant, of which barbigerone and isoflavones such as erysenegalensein E, isoerysenegalensein E, 6, 8-diprenylorobol, …
Number of citations: 3 citeseerx.ist.psu.edu

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